molecular formula C9H7ClN2O2 B2742451 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1427082-80-1

6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B2742451
CAS No.: 1427082-80-1
M. Wt: 210.62
InChI Key: XHAIAECRXLKZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid is a high-purity benzimidazole derivative provided for research applications. This compound serves as a key scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Benzimidazole derivatives are extensively investigated for their potent biological activities, with recent studies highlighting their efficacy as antimicrobial and anticancer agents . Specific derivatives sharing this core structure have demonstrated promising activity against challenging bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida albicans . The structural features of this compound—including the chloro substituent and the carboxylic acid functional group—are crucial for its interaction with biological targets such as the dihydrofolate reductase (DHFR) enzyme, a recognized target for both antibiotic and antitumor drugs . Furthermore, the carboxylic acid group provides a versatile handle for further synthetic modification, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. This product is intended for use in pharmaceutical development, biochemical research, and agricultural chemistry. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-chloro-2-methyl-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-4-11-7-3-5(10)2-6(9(13)14)8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAIAECRXLKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approaches

The foundational strategy for benzimidazole synthesis involves cyclization reactions. A patent by WO2015005615A1 outlines a scalable method using low-cost starting materials, avoiding hazardous reagents. Key steps include:

  • Formation of the Benzimidazole Core :

    • Reacting 4-chloro-2-nitroaniline derivatives with methylglyoxal in the presence of potassium carbonate yields the intermediate nitro-substituted benzimidazole.
    • Reduction of the nitro group to an amine using hydrogenation (Pd/C, $$ \text{H}_2 $$) precedes cyclization.
  • Introduction of the Methyl Group :

    • Methylation at position 2 is achieved using methyl iodide in dimethylformamide (DMF) at 60°C, with a reported yield of 85%.
  • Carboxylic Acid Functionalization :

    • Hydrolysis of an ethyl ester precursor (e.g., ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate) with sodium hydroxide in a methanol/water mixture (1:1) at 50°C for 2 hours provides the carboxylic acid. This step achieves near-quantitative yields (98–100%) under optimized conditions.

Table 1: Reaction Conditions for Key Steps

Step Reagents/Conditions Yield
Cyclization K$$2$$CO$$3$$, CH$$2$$Cl$$2$$/H$$_2$$O 78%
Methylation CH$$_3$$I, DMF, 60°C 85%
Ester Hydrolysis NaOH, MeOH/H$$_2$$O (1:1), 50°C 98%

Direct Chlorination Strategies

Chlorine incorporation at position 6 is critical for bioactivity. Two approaches dominate:

  • Electrophilic Aromatic Substitution :

    • Using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0°C introduces chlorine selectively at position 6, guided by the methyl group’s ortho-directing effect. Yields range from 65–72%.
  • Chlorinated Starting Materials :

    • Beginning with 4-chloro-1,2-diaminobenzene ensures pre-existing halogenation, simplifying downstream steps. This method reduces byproducts but requires specialized precursors.

Deprotection and Final Isolation

Benzyl-protected intermediates (e.g., 1-benzyl-6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate) are common in multi-step syntheses. Hydrogenolysis using palladium on carbon ($$ \text{H}_2 $$, 1 atm) removes the benzyl group, yielding the free amine intermediate, which is subsequently oxidized to the carboxylic acid.

Critical Note : Residual palladium must be quantified (<10 ppm) for pharmaceutical compliance, necessitating chelation washes with ethylenediaminetetraacetic acid (EDTA).

Optimization and Scalability

Solvent and Temperature Effects

The patent WO2015005615A1 emphasizes solvent selection for cyclization:

  • Preferred Solvents : Methylene chloride/water mixtures enhance phase separation and reduce side reactions.
  • Temperature Control : Maintaining 23–25°C during cyclization minimizes decomposition.

Base Selection

Potassium carbonate outperforms triethylamine and sodium hydroxide in minimizing ester hydrolysis during methylation.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • $$ ^1\text{H}$$-NMR (DMSO-d$$6$$): δ 2.52 (s, 3H, CH$$3$$), 7.55 (s, 1H, Ar-H), 12.1 (s, 1H, COOH).
    • $$ ^{13}\text{C}$$-NMR confirms the carboxylic carbon at δ 167.3 ppm.
  • High-Performance Liquid Chromatography (HPLC) :

    • Purity >99% is achievable after recrystallization from ethanol/water (1:2).

Industrial Applications and Limitations

The methodology from WO2015005615A1 is optimized for kilogram-scale production, with a total yield of 68–72%. However, challenges include:

  • Isomer Formation : Improper cyclization may yield positional isomers, requiring chromatographic separation.
  • Cost of Chlorinated Precursors : Sourcing 4-chloro-1,2-diaminobenzene adds ~20% to raw material costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Benzimidazole derivatives, including 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid, have been investigated for their antiviral properties. For instance, certain benzimidazole derivatives have shown efficacy against HIV by acting on specific binding sites of reverse transcriptase, which is crucial for viral replication. The compound's structural features may enhance its interaction with viral enzymes, making it a candidate for further development as an antiviral agent .

Anticancer Potential
Research has indicated that benzimidazole derivatives possess anticancer properties. Compounds similar to 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain modifications in the benzimidazole structure can lead to increased cytotoxicity against various cancer cell lines, suggesting a pathway for the development of new anticancer drugs .

Pharmaceutical Formulations

Drug Development
The synthesis and formulation of 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid are critical for its application in pharmaceuticals. Research has focused on optimizing its solubility and bioavailability, which are essential factors in drug design. Techniques such as co-crystallization and the use of excipients have been explored to enhance the compound's therapeutic profile .

Pharmaceutical Compositions
The compound has been included in various pharmaceutical compositions aimed at treating conditions related to orexin receptor antagonism. Such compositions can be administered through multiple routes, including oral and parenteral methods, demonstrating versatility in therapeutic applications .

Case Studies

Study Application Findings
Study on Antiviral ActivityHIV InhibitionDemonstrated that benzimidazole derivatives inhibit reverse transcriptase with high selectivity (EC50 < 600 nM)
Anticancer ResearchCancer Cell ProliferationShowed increased cytotoxicity in modified benzimidazole derivatives against specific cancer cell lines
Formulation StudyDrug BioavailabilityImproved solubility and bioavailability through co-crystallization techniques

Mechanism of Action

Comparison with Similar Compounds

6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid (CAS 180569-27-1)

  • Structural Difference : Lacks the 2-methyl group present in the target compound.
  • Impact :
    • Lipophilicity : The absence of the methyl group reduces lipophilicity (logP ≈ 1.2 vs. ~1.8 for the methylated analog), affecting membrane permeability and solubility .
    • Synthetic Accessibility : Easier to synthesize due to fewer steric hindrances during ring-closing reactions .
    • Applications : Used in coordination chemistry (e.g., Ru complexes in ) but less effective in sterically demanding environments compared to the methylated derivative .

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

  • Structural Features: Substitutions at positions 1 (methyl), 4 (fluoro), 5 (aryl amino), and 6 (carboxylic acid) .
  • Impact: Electronic Effects: The electron-withdrawing fluoro and bromo groups enhance metabolic stability but reduce reactivity in nucleophilic substitutions. Bioactivity: The aryl amino group enables interactions with biological targets (e.g., kinase inhibitors), unlike the simpler target compound .

Bis-Benzimidazole Derivatives (e.g., 5d in )

  • Structural Features : Two benzimidazole units linked via a phenylene group, each bearing a carboxylic acid .
  • Impact: Coordination Chemistry: Capable of forming multinuclear metal complexes (e.g., Mn₂(III) in ), unlike the mono-benzimidazole target compound . Acidity: Dual carboxylic acids increase acidity (pKa ~2.5–3.0), enhancing metal-binding capacity compared to the target’s single acid group .

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxylic Acid (H2L2 in )

  • Structural Features : Pyridyl substituent at position 2 instead of methyl .
  • Impact :
    • Ligand Strength : The pyridyl group strengthens metal-ligand bonds in Ru complexes, improving catalytic activity in oxidation reactions compared to the target’s methyl group .
    • Solubility : Enhanced water solubility due to the pyridyl moiety, whereas the methyl group in the target compound promotes organic solvent compatibility .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Benzimidazole Derivatives

Compound Name Molecular Weight (g/mol) logP NMR Shifts (¹H, δ ppm) Key Applications
6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid 210.62 ~1.8 2.5 (s, CH₃), 7.2–8.1 (aromatic) Metal complexes, drug intermediates
6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid (CAS 180569-27-1) 196.59 ~1.2 7.3–8.2 (aromatic) Catalysis, biochemical research
5d (bis-benzimidazole) 634.64 ~0.5 2.9 (s, CH₃), 7.1–8.3 (aromatic) Multinuclear Mn complexes
H2L2 (pyridyl-substituted) 255.67 ~0.9 8.5–9.0 (pyridyl H), 7.4–8.2 (aromatic) Ru-based water oxidation catalysts

Biological Activity

6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C9H7ClN2O4
  • Molecular Weight : 221.17 g/mol
  • Structure : The compound features a chlorine atom and a carboxylic acid group, which significantly influence its reactivity and biological interactions.

The biological activity of 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the chlorine atom enhances the compound's reactivity, allowing it to serve as a potential inhibitor of specific enzymes involved in disease pathways.

Anticancer Activity

Research indicates that compounds within the benzimidazole class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can effectively inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription.

  • Case Study : A series of novel benzimidazoles were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Among these, certain derivatives showed 50% growth inhibition (GI50) values ranging from 0.16 to 3.6 μM, indicating potent anticancer effects .

Comparative Analysis with Similar Compounds

The unique structural features of 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid differentiate it from other benzimidazole derivatives:

Compound NameMolecular FormulaUnique Features
6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acidC9H7ClN2O4Contains chlorine; alters reactivity and biological activity.
2-Methyl-1H-benzo[d]imidazole-4-carboxylic acidC9H9N2O4Lacks chlorine; potentially different biological activity.
6-Bromo-2-methyl-1H-benzo[d]imidazole-4-carboxylic acidC9H7BrN2O4Bromine substitution may lead to different reactions compared to chlorine.

Antimicrobial Activity

Benzimidazoles are recognized for their antimicrobial properties. The presence of functional groups in 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid suggests potential efficacy against various pathogens.

Antiviral Activity

Similar compounds have shown antiviral properties by inhibiting viral RNA synthesis through interactions with RNA polymerase II. This mechanism highlights the potential for developing antiviral agents based on the benzimidazole scaffold .

Research Findings

Recent studies have explored the synthesis and evaluation of benzimidazole derivatives, revealing their multifaceted roles in modulating biological functions:

  • Anticancer Studies : Compounds were screened for their ability to inhibit cancer cell proliferation, with specific derivatives demonstrating significant G2/M phase arrest in cell cycle analysis .
  • Enzyme Inhibition : The inhibitory effects on enzymes such as Hu Topo I were assessed using various biochemical assays, confirming the therapeutic potential of these compounds .
  • Binding Affinity Studies : Spectroscopic techniques (UV absorption, fluorescence) were employed to study interactions between benzimidazole derivatives and DNA, indicating strong binding affinities that contribute to their anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 2-amino-3-nitrobenzoic acid and substituted aldehydes in ethanol under reflux (70–80°C), followed by reduction with Na₂S₂O₄ to form the benzimidazole core . Yield optimization requires controlled stoichiometry, inert atmosphere (e.g., nitrogen), and purification via recrystallization or column chromatography. For example, Mn(II)-mediated complexation in methanol (reflux for 24 hours) enhances crystallinity for easier isolation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : Proton signals at δ ~12–14 ppm confirm the carboxylic acid group, while aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ ~2.5 ppm) validate the benzimidazole structure .
  • HRMS : High-resolution mass spectrometry distinguishes molecular ion peaks (e.g., [M+H]⁺) and confirms the molecular formula (C₉H₇ClN₂O₂) .
  • IR Spectroscopy : Absorbance bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch) further corroborate functional groups .

Advanced Research Questions

Q. How can structural modifications of the benzimidazole core enhance catalytic activity in oxidation reactions?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl) at position 6 stabilizes high-valent metal complexes. For instance, dinuclear Mn(III) or Fe(III) complexes derived from analogous benzimidazole-carboxylate ligands exhibit water oxidation activity when paired with oxidants like [Ru(bpy)₃]³⁺. Ligand design must balance steric hindrance and electronic effects to optimize metal coordination .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR splitting patterns or HRMS adducts can arise from tautomerism or residual solvents. Orthogonal validation methods include:

  • X-ray crystallography : Resolves ambiguity in substituent positions (e.g., methyl vs. chloro orientation) .
  • DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons in complex spectra .
  • Solvent screening : Use of deuterated DMSO or CDCl₃ minimizes solvent-induced peak shifts .

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to attack. For example:

  • The carboxylic acid group (high HOMO energy) is prone to electrophilic substitution.
  • The chloro-substituted benzene ring (low LUMO energy) facilitates nucleophilic aromatic substitution. MDL Molfile or SMILES strings from PubChem (CID: 180569-27-1) enable in silico modeling of reaction pathways .

Methodological Considerations for Experimental Design

Q. What are the best practices for synthesizing stable metal complexes using this compound as a ligand?

  • Answer :

  • pH Control : Maintain pH 6–7 during complexation to prevent carboxylic acid protonation, which hinders metal coordination .
  • Counterion Selection : Acetate (NaOAc) or chloride salts (MnCl₂) improve solubility and ligand exchange kinetics .
  • Stoichiometric Ratios : A 2:1 ligand-to-metal ratio is optimal for dinuclear complexes, as demonstrated in Mn₂(III) systems .

Q. How can green chemistry principles be applied to the synthesis of derivatives?

  • Answer : Replace ethanol with ionic liquids (e.g., choline chloride/glycerol eutectics) to reduce waste. For example, microwave-assisted synthesis in glycerol reduces reaction time from hours to minutes while maintaining yields >75% .

Data Interpretation and Validation

Q. How do steric and electronic effects influence the biological activity of benzimidazole-carboxylic acid derivatives?

  • Answer : Methyl groups at position 2 increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds (e.g., Alzheimer’s drug candidates). Chloro substituents at position 6 improve metabolic stability by blocking cytochrome P450 oxidation . Activity is validated via in vitro assays (e.g., acetylcholinesterase inhibition IC₅₀) and ADMET profiling .

Q. What analytical workflows validate purity in multi-step syntheses?

  • Answer :

  • HPLC-PDA : Detects impurities at <0.1% levels using C18 columns (mobile phase: MeCN/H₂O + 0.1% TFA).
  • TLC-MS : Combines thin-layer chromatography with mass spectrometry for real-time monitoring of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.